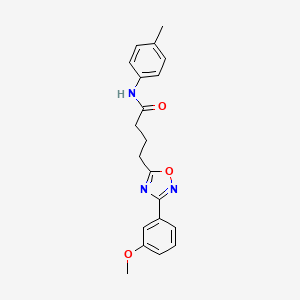
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide, also known as MTB, is a compound with potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is not fully understood. However, it has been suggested that 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide may act by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide may also act by modulating the activity of the endocannabinoid system, which is involved in the regulation of pain, inflammation, and neuroprotection.
Biochemical and Physiological Effects
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. In addition, 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to reduce the levels of nitric oxide, which is involved in inflammation and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anti-inflammatory, analgesic, and neuroprotective activities. However, there are also some limitations to the use of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, further studies are needed to determine the optimal dosage and administration route of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide.
Direcciones Futuras
There are several future directions for the research on 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. One direction is to further investigate its mechanism of action and its effects on the endocannabinoid system. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to determine the optimal dosage and administration route of 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide and to investigate its potential side effects.
Métodos De Síntesis
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide can be synthesized by reacting 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with p-toluidine and butanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a catalyst such as 1,3-dicyclohexylcarbodiimide. The resulting product is purified by column chromatography to obtain pure 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide.
Aplicaciones Científicas De Investigación
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to have potential applications in scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. 4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-9-11-16(12-10-14)21-18(24)7-4-8-19-22-20(23-26-19)15-5-3-6-17(13-15)25-2/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJBUUTUCLSWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

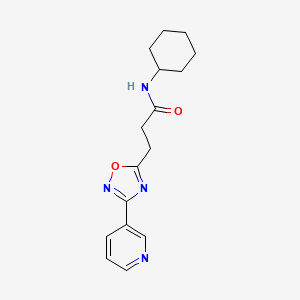
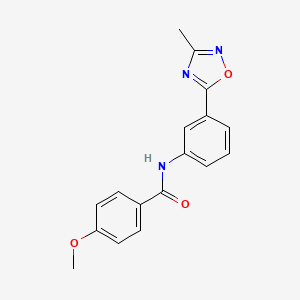
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7719081.png)
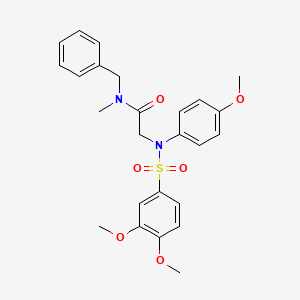
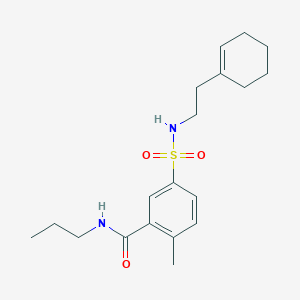
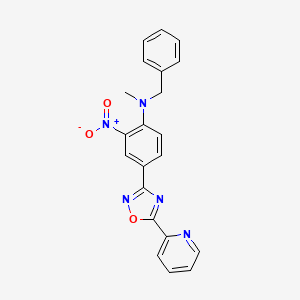
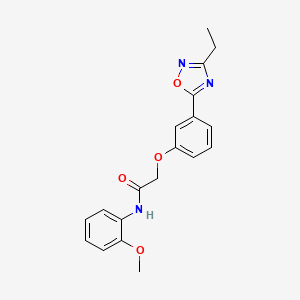

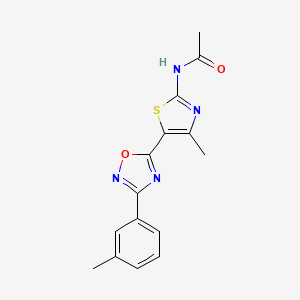



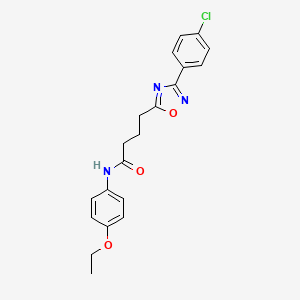
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719163.png)